Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate: is an organic compound with the molecular formula C₉H₁₄O₃. It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group on the cyclopentane ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common method involves the Michael addition reaction of 1,3-dicarbonyl derivatives in the presence of a catalyst. For example, the reaction of methyl 2-oxocyclopentane carboxylate with acrolein under specific conditions can yield the desired product . Another method involves the use of zeolite Y as a heterogeneous catalyst to facilitate the Michael addition reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxocyclopentane-1-carboxylate involves its reactivity as a Michael acceptor in conjugate addition reactions. The compound’s ketone and ester functional groups make it a versatile intermediate in various organic synthesis reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: This compound is similar in structure but lacks the methyl group on the cyclopentane ring.
Methyl 2-oxocyclopentanecarboxylate: Similar to ethyl 2-methyl-5-oxocyclopentane-1-carboxylate but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both a methyl group and an ethyl ester group on the cyclopentane ring. This structural feature provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-methyl-5-oxocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)8-6(2)4-5-7(8)10/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXYGZNLBXGSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58073-90-8 |
Source
|
Record name | ethyl 2-methyl-5-oxocyclopentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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